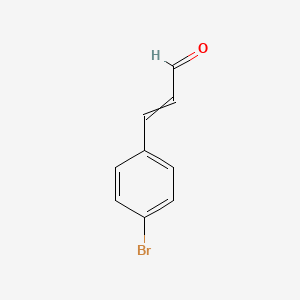

4-BROMOCINNAMALDEHYDE

Description

Cinnamaldehyde (B126680) Analogs and Their Significance

Cinnamaldehyde and its derivatives are a class of organic compounds recognized for their presence of the cinnamoyl moiety. researchgate.net These compounds, including 4-Bromocinnamaldehyde (B15041), are characterized by a highly reactive α,β-unsaturated carbonyl group, which acts as a Michael acceptor. researchgate.net This functional group allows them to react with various nucleophiles, leading to a diverse array of biological and chemical activities. researchgate.net

Research has shown that analogs of cinnamaldehyde, such as those with different substituents on the phenyl ring, exhibit a broad spectrum of properties. For instance, studies have investigated the potential of various cinnamaldehyde analogs, including 4-bromocinnamaldehyde, 4-chlorocinnamaldehyde (B90052), and 4-nitrocinnamaldehyde, for their activities against various microorganisms. mdpi.comresearchgate.netnih.gov The introduction of different functional groups, like the bromo group in 4-Bromocinnamaldehyde, can significantly influence the compound's electronic properties and reactivity, leading to unique applications. mdpi.com

The Role of Brominated Organic Compounds

Brominated organic compounds are a significant class of chemicals with wide-ranging industrial applications, including in pharmaceuticals, agrochemicals, and flame retardants. fiveable.meresearchgate.netrsc.org The introduction of a bromine atom into an organic molecule can alter its physical and chemical properties, such as increasing its density and modifying its reactivity. researchgate.net In organic synthesis, organobromides are valuable intermediates due to the bromide ion's good leaving group character, making them useful for forming new carbon-carbon bonds through reactions like cross-coupling. rsc.org

4-Bromocinnamaldehyde, as a brominated compound, is a useful building block in the synthesis of more complex molecules. fiveable.me Its bromine atom can be targeted in various chemical reactions to create new derivatives with specific functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

3-(4-bromophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |

InChI Key |

XYRAWLRFGKLUMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromocinnamaldehyde and Its Derivatives

Traditional Synthetic Pathways and their Refinements

Traditional methods for synthesizing 4-bromocinnamaldehyde (B15041) often involve classical organic reactions that have been refined over time to improve their practicality and outcomes.

Bromination-Elimination Approaches

A common strategy for the synthesis of α-bromocinnamaldehyde, a derivative of 4-bromocinnamaldehyde, involves a two-step bromination-elimination sequence starting from cinnamaldehyde (B126680). maynoothuniversity.iechemicalbook.com

Conventional methods typically involve the addition of bromine to cinnamaldehyde in a solvent like glacial acetic acid or carbon tetrachloride, followed by elimination of hydrogen bromide using a base. chemicalbook.comgoogle.comgoogle.com A common procedure involves dissolving cinnamaldehyde in a suitable solvent, cooling the mixture, and then adding bromine. chemicalbook.comgoogle.com After the addition reaction is complete, a base such as potassium carbonate is added, and the mixture is heated to induce the elimination of HBr, yielding α-bromocinnamaldehyde. chemicalbook.comgoogle.com

To address the challenges associated with using liquid bromine, a refined method utilizing silica (B1680970) gel-supported bromine has been developed. google.com In this approach, bromine is adsorbed onto silica gel, which then acts as the brominating agent. This solid-supported reagent offers several advantages. Silica gel's strong adsorption capacity for bromine helps to control the reaction and improve selectivity by minimizing side reactions. google.com Furthermore, silica gel can adsorb water from the reaction system, which is crucial as water can negatively impact the reaction. google.com The reaction is typically carried out in a solvent like carbon tetrachloride, where cinnamaldehyde reacts with the silica gel-supported bromine to form the dibromo addition product. google.com

The elimination step has also been a focus of optimization. Instead of direct heating with a base in a homogeneous solution, phase transfer catalysis (PTC) has been introduced to facilitate the elimination reaction in a two-phase system. google.com After the bromination step, the resulting solution of 2,3-dibromo-3-phenylpropionaldehyde in carbon tetrachloride is treated with an aqueous solution of a weak base like sodium carbonate in the presence of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). google.com

The phase transfer catalyst facilitates the transfer of the carbonate anion from the aqueous phase to the organic phase, where it can react with the dibromo intermediate to promote the elimination of hydrogen bromide. youtube.com This method avoids the need for high temperatures and harsh basic conditions, leading to a cleaner reaction and simpler workup. google.com The combination of silica gel-supported bromine for the addition step and phase transfer catalysis for the elimination step has been shown to result in high reaction yields and good product quality. google.comgoogle.com

| Step | Reagent/Catalyst | Solvent | Key Feature |

| Bromination | Silica Gel Supported Bromine | Carbon Tetrachloride | Improved selectivity, reduced side reactions, and water removal. google.com |

| Elimination | Sodium Carbonate / Phase Transfer Catalyst | Carbon Tetrachloride / Water | Efficient elimination under mild, two-phase conditions. google.com |

Silica Gel Supported Bromine Mediated Reactions

Wittig Reaction for Stereoselective Olefin Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and is a key strategy for preparing 4-bromocinnamaldehyde. wikipedia.orgresearchgate.net This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. wikipedia.org

The synthesis of 4-bromocinnamaldehyde via the Wittig reaction typically starts with 4-bromobenzaldehyde (B125591) and a suitable Wittig reagent, such as (triphenylphosphoranylidene)acetaldehyde. researchgate.net The reaction mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to yield the desired alkene (4-bromocinnamaldehyde) and triphenylphosphine (B44618) oxide. wikipedia.org

A significant advantage of the Wittig reaction is the potential for stereoselectivity, allowing for the controlled formation of either the (E) or (Z)-isomer of the alkene. wikipedia.org The stereochemical outcome is largely dependent on the nature of the ylide used. Unstabilized ylides generally lead to the (Z)-isomer, while stabilized ylides, often containing an electron-withdrawing group, favor the formation of the (E)-isomer. youtube.com This control over stereochemistry is a crucial aspect of modern synthetic organic chemistry. mcmaster.ca

| Reactant 1 | Reactant 2 | Product | Byproduct |

| 4-Bromobenzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | 4-Bromocinnamaldehyde | Triphenylphosphine oxide |

While highly effective, the classical Wittig reaction does have a notable drawback on an industrial scale: the production of triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to remove from the reaction mixture. mcmaster.ca

Novel and Catalytic Synthetic Routes

In addition to traditional methods, research has focused on developing novel and more efficient catalytic routes for the synthesis of cinnamaldehyde derivatives. These modern approaches often utilize transition metal catalysis to achieve high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been successfully employed. researchgate.net For instance, a homogeneous palladium-catalyzed Mizoroki-Heck coupling has been conducted in water, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net These catalytic systems can exhibit high activity and can be recycled multiple times without significant loss of performance. researchgate.net

N-Heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool in organic synthesis. NHC-catalyzed reactions, such as the [3+3] cycloaddition of α-bromocinnamaldehyde with a β-ketoester indole (B1671886), have been developed to construct complex molecular scaffolds with high enantioselectivity. oaepublish.com These reactions often proceed under mild conditions and avoid the use of stoichiometric oxidants. oaepublish.com

Furthermore, organocatalysis, which uses small organic molecules as catalysts, has gained significant traction. rsc.org These methods, which can include amine catalysis and hydrogen bond catalysis, offer an economical and environmentally friendly alternative to metal-based catalysts for the synthesis of chiral compounds. rsc.org

Catalytic Olefination Strategies for α-Bromocinnamaldehydes

Catalytic olefination provides a direct route to α-bromocinnamaldehydes. These reactions often involve the coupling of an aldehyde with a suitable reagent to form a carbon-carbon double bond.

Utilization of Hydrazones and Halogenated Reagents

One approach to synthesizing α-bromocinnamaldehydes involves the use of hydrazones and halogenated reagents. While specific examples detailing the use of 2-tribromomethyl-1,3-dioxolane with hydrazones for the synthesis of 4-bromocinnamaldehyde are not prevalent in the reviewed literature, the general principle of using halogenated compounds for α-halogenation of cinnamaldehydes is established. For instance, α-bromocinnamaldehyde can be prepared by reacting cinnamaldehyde with bromine in a suitable solvent. chemicalbook.com Another method involves the bromination of alkenes using reagents like propane (B168953) 3-bromo-1-(triphenylphosphonium) tribromide in dichloromethane. chemicalbook.com These methods highlight the principle of introducing a bromine atom at the α-position of the cinnamaldehyde scaffold.

Asymmetric Catalytic Synthesis Applications

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules from α-bromocinnamaldehydes. Both N-heterocyclic carbenes (NHCs) and metal complexes have been employed as catalysts in these transformations.

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulation Reactions

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate α-bromocinnamaldehydes to participate in various asymmetric annulation reactions. The key intermediate in these reactions is the α,β-unsaturated acylazolium, which is generated from the reaction of the NHC with the α-bromoenal. rsc.org This intermediate is a powerful electrophile that can react with a variety of nucleophiles.

NHC-catalyzed [3+2] cycloaddition reactions of α-bromoenals provide an efficient route to chiral cyclopentenones. In a notable example, the reaction of trans-4-bromocinnamaldehyde with α-diketones, catalyzed by an NHC, yields highly functionalized cyclopentenones with excellent diastereo- and enantioselectivity. organic-chemistry.org The reaction proceeds through the formation of an azolium intermediate, followed by a Michael addition and an intramolecular aldol (B89426) reaction. organic-chemistry.org The reaction conditions are typically mild, and the protocol tolerates a broad range of substrates. organic-chemistry.org

For instance, the reaction of trans-4-bromocinnamaldehyde and a diketone in the presence of an NHC catalyst and K₂CO₃ in THF afforded the corresponding cyclopentenone in 62% yield and 93% enantiomeric excess (ee). organic-chemistry.org This methodology has been applied to construct spiro-cyclopentaneoxindoles through the reaction of α-bromoenals with bisoxindoles, yielding products with excellent enantioselectivities (93%–99% ee). rsc.org

Table 1: NHC-Catalyzed [3+2] Cycloaddition for Cyclopentenone Synthesis organic-chemistry.org

| Entry | Enal | Diketone | Catalyst | Base | Solvent | Yield (%) | ee (%) |

|---|

Enantioselective Synthesis of Dihydropyranone Skeletons via [3+3] Cycloaddition

The NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehydes with suitable three-carbon synthons is a powerful method for constructing chiral dihydropyranone skeletons. oaepublish.comresearchgate.netoaes.cc This reaction proceeds through the formation of a vinyl acyl azolium intermediate from the NHC and α-bromocinnamaldehyde. oaepublish.comresearchgate.netoaes.cc This intermediate then undergoes a formal [3+3] cycloaddition with a 1,3-dicarbonyl compound or a similar nucleophile. oaepublish.comresearchgate.netoaes.cc

A specific application of this methodology is the reaction between α-bromocinnamaldehyde and β-ketoester indoles, catalyzed by a chiral NHC. oaepublish.comresearchgate.netoaes.cc This reaction affords 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives in good yields and with excellent enantioselectivities, reaching up to 98% ee. oaepublish.comresearchgate.net The reaction is typically carried out at room temperature in the presence of a base like sodium bicarbonate. oaepublish.com The process is notable for avoiding the need for external oxidants. oaepublish.comoaes.cc

The proposed mechanism involves the addition of the NHC to α-bromocinnamaldehyde to form a Breslow intermediate, which then eliminates bromide to generate the α,β-unsaturated acylazolium intermediate. Michael addition of the enolate from the β-ketoester indole to this intermediate, followed by tautomerization and intramolecular esterification, yields the dihydropyranone product and regenerates the NHC catalyst. oaepublish.comresearchgate.netoaes.cc

Table 2: NHC-Catalyzed [3+3] Cycloaddition for Dihydropyranone Synthesis oaepublish.comresearchgate.net

| Entry | α-Bromocinnamaldehyde | β-Ketoester Indole | Catalyst | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromocinnamaldehyde | Ethyl 2-(1H-indole-2-carbonyl)acetate | Chiral NHC | NaHCO₃ | THF | 75 | 94 |

| 2 | 4-Chlorocinnamaldehyde (B90052) | Ethyl 2-(1H-indole-2-carbonyl)acetate | Chiral NHC | NaHCO₃ | THF | 78 | 97 |

Metal-Catalyzed Asymmetric Annulation Reactions

In addition to organocatalysis, metal-catalyzed asymmetric annulation reactions represent another important strategy for the synthesis of chiral compounds from 4-bromocinnamaldehyde. A salen–scandium(III) complex has been shown to catalyze the asymmetric (3+2) annulation of aziridines and aldehydes, including 4-bromocinnamaldehyde. researchgate.net This reaction produces optically active oxazolidine (B1195125) derivatives. In the case of 4-bromocinnamaldehyde reacting with diethyl 1-methanesulfonyl-3-phenylaziridine-2,2-dicarboxylate, the corresponding oxazolidine was obtained in 91% yield and 50% ee. researchgate.net The proposed mechanism involves the Lewis acid-catalyzed ring-opening of the aziridine (B145994) to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the aldehyde. researchgate.net

Visible-Light-Promoted Metal-Free Catalysis

In the realm of sustainable chemistry, visible-light-promoted metal-free catalysis has emerged as a powerful tool. This approach has been successfully applied to the synthesis of heterocycles using α-bromocinnamaldehydes, a class of compounds to which 4-bromocinnamaldehyde belongs.

Aminothiolation for Heterocycle Construction (e.g., Imidazo[2,1-b]thiazoles)

A visible-light-promoted, metal-free catalytic system has been developed for the aminothiolation of α-bromocinnamaldehydes to synthesize a variety of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.netacs.orgscispace.com This method is notable for its mild reaction conditions, operating at room temperature, and its use of readily available starting materials. acs.orgcolab.ws The process involves two distinct photoinduced steps and does not require external photocatalysts or transition metals. acs.orgcolab.ws

The reaction proceeds in satisfactory yields, offering a straightforward and environmentally friendly route to these important heterocyclic compounds. researchgate.netacs.org The mechanism is believed to involve the formation of an electron-donor-acceptor (EDA) complex between thiolate anions and the chalcone-like structure of the α-bromocinnamaldehyde derivative under visible light irradiation. researchgate.netcolab.ws This novel strategy highlights the potential of metal-free, visible-light-induced reactions in constructing complex heterocyclic systems. scispace.comcolab.ws

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Mizoroki-Heck reaction, in particular, has been adapted for use with 4-bromocinnamaldehyde, demonstrating its utility in forming carbon-carbon bonds.

Mizoroki-Heck Coupling in Aqueous Media

An efficient and environmentally friendly Mizoroki-Heck cross-coupling reaction has been successfully carried out in water using a Pd(PPh₃)₄/Et₃N catalyst system. researchgate.net This protocol has been applied to a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, achieving excellent yields. researchgate.net The reaction is conducted under aerobic conditions without the need for additional additives, making it a greener alternative to traditional methods. researchgate.net

The synthesis of 4-bromocinnamaldehyde itself can be achieved via a Wittig reaction between 4-bromobenzaldehyde and (triphenylphosphoranylidene)acetaldehyde. researchgate.netmdpi.comsciforum.net This highlights the sequential synthetic strategies that can be employed, where 4-bromocinnamaldehyde, once formed, can be used in subsequent cross-coupling reactions. mdpi.comresearchgate.net The development of aqueous-phase Heck reactions provides a valuable tool for the synthesis of various olefins from substrates like 4-bromocinnamaldehyde. researchgate.net

Green Chemistry Principles in 4-Bromocinnamaldehyde Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Mechanochemistry, which involves reactions conducted by grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis.

Mechanochemical Approaches for Heterocycle Formation (e.g., Pyrroles, Oxazoles)

Mechanochemical methods have been developed for the synthesis of N-containing heterocycles such as pyrroles and oxazoles. sci-hub.se For instance, the van Leusen pyrrole (B145914) synthesis, which traditionally uses a base in solution, has been adapted to a ball-milling protocol. sci-hub.se This mechanochemical approach can produce 3,4-disubstituted pyrroles in moderate to excellent yields and is compatible with various electron-withdrawing groups on the starting aldehydes. sci-hub.se While 4-bromocinnamaldehyde is not explicitly mentioned as a substrate in the provided context for this specific reaction, the compatibility of the method with a range of aldehydes suggests its potential applicability. sci-hub.se The mechanochemical synthesis of oxazoles has also been demonstrated, further expanding the scope of this green chemistry technique. sci-hub.se

Biocatalytic Transformations (e.g., Asymmetric Reduction by Baker's Yeast)

Biocatalytic transformations represent a green and efficient approach for the synthesis of chiral molecules. Baker's yeast (Saccharomyces cerevisiae) is a widely utilized whole-cell biocatalyst in organic synthesis, primarily due to its low cost, ready availability, and the broad range of enzymes it contains. rjpbcs.compolimi.it The enantioselective reduction of cinnamaldehyde derivatives using baker's yeast is a particularly attractive strategy for preparing optically active multifunctional molecules, which are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals, including some HIV-protease inhibitors. rjpbcs.comresearchgate.net

The use of whole microbial cells like baker's yeast for asymmetric reductions offers significant advantages over isolated enzymes. The cells possess their own cofactor regeneration systems, which supply the necessary NADPH for the reduction of carbonyl compounds through metabolic pathways like the pentose-phosphate pathway, eliminating the need to add expensive external cofactors. rjpbcs.comftb.com.hr In the reduction of α,β-unsaturated aldehydes, two main enzyme systems are involved: enoate reductases that reduce the C=C double bond and carbonyl reductases that reduce the C=O group. rjpbcs.comftb.com.hr Typically, the reduction of the carbon-carbon double bond is faster than the reduction of the carbonyl bond. ftb.com.hr

Research into the asymmetric reduction of substituted cinnamaldehydes has demonstrated the effectiveness of baker's yeast. For instance, the biocatalytic reduction of (Z)-α-bromocinnamaldehyde using baker's yeast allows for the preparation of the corresponding saturated bromo-alcohol. lookchem.comresearchgate.net Studies have reported achieving high yields, in the range of 75-90%, and excellent enantiomeric excess (ee) of over 81% for this transformation. rjpbcs.comresearchgate.net

The reaction conditions play a crucial role in the success of the biotransformation. The control of pH is particularly important; adjusting the pH of the reaction mixture to 5.5 has been found to be critical for obtaining high yields and enantioselectivity in the reduction of α-substituted-cinnamaldehydes. researchgate.netftb.com.hr A typical laboratory procedure involves activating fresh baker's yeast in an aqueous suspension, followed by the addition of the substrate, such as α-bromocinnamaldehyde, often dissolved in an alcohol like isopropanol. rjpbcs.com The mixture is then stirred for a designated period to allow the transformation to complete. rjpbcs.com The use of absorbing resins in the reaction medium has also been shown to facilitate the preparation of the saturated bromo-alcohol in high yield and enantiomeric excess. lookchem.comresearchgate.net

The following table summarizes the results from studies on the asymmetric reduction of a cinnamaldehyde derivative using baker's yeast.

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Bromocinnamaldehyde | Baker's Yeast (Saccharomyces cerevisiae) | α-Bromo-3-phenyl-1-propanol | Good (75-90%) | High (> 81%) | rjpbcs.comresearchgate.net |

| (Z)-α-Bromocinnamaldehyde | Baker's Yeast (Saccharomyces cerevisiae) | Saturated bromo-alcohol | High | High | lookchem.comresearchgate.net |

Reaction Mechanisms and Advanced Mechanistic Investigations

Detailed Reaction Pathways of Catalytic Processes

The unique electronic and structural features of 4-bromocinnamaldehyde (B15041) make it an ideal candidate for a range of catalytic transformations. Its reactivity is primarily centered around the aldehyde functional group and the activated carbon-carbon double bond, which can be precisely manipulated using modern catalytic systems.

N-Heterocyclic Carbene (NHC) catalysis offers a powerful method for umpolung (reactivity inversion) of aldehydes. In reactions involving α-halo-substituted unsaturated aldehydes like α-bromocinnamaldehyde, the catalytic cycle proceeds through a well-defined pathway without the need for external oxidants. rsc.org

The reaction initiates with the nucleophilic addition of the NHC catalyst to the aldehyde carbon of the cinnamaldehyde (B126680) derivative. oaepublish.com This step forms a tetrahedral intermediate known as the Breslow intermediate. oaepublish.com This intermediate is not stable and undergoes a rapid tautomerization and subsequent elimination of the bromide ion. oaepublish.com This debromination step is crucial as it leads to the formation of a key reactive species: the α,β-unsaturated acyl azolium intermediate. rsc.orgoaepublish.com This electrophilic intermediate is the central player in subsequent bond-forming events.

For instance, in the NHC-catalyzed [3+3] cycloaddition of α-bromocinnamaldehyde with a β-ketoester indole (B1671886), the generated α,β-unsaturated acylazolium intermediate readily undergoes a Michael addition with the enolate of the β-ketoester. oaepublish.com The resulting intermediate then undergoes tautomerization and an intramolecular esterification to furnish the final dihydropyran-2-one product, regenerating the NHC catalyst for the next cycle. oaepublish.com Similarly, in reactions with α-diketones, the acyl azolium intermediate derived from trans-4-bromocinnamaldehyde participates in a sequence of Michael addition and intramolecular aldol (B89426) reaction to construct highly functionalized cyclopentenones. organic-chemistry.org

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. In asymmetric annulation reactions involving 4-bromocinnamaldehyde, the stereochemical outcome is dictated by the nature of the catalyst and the proposed transition state geometries.

One notable example is the Salen–scandium(III) triflate complex-catalyzed asymmetric (3+2) annulation between aldehydes and aziridines. beilstein-journals.orgnih.gov When 4-bromocinnamaldehyde was used as the aldehyde component, the reaction produced the corresponding oxazolidine (B1195125) derivative in a high yield of 91%, although with moderate enantioselectivity (50% ee). beilstein-journals.orgnih.govresearchgate.net The proposed mechanism to rationalize this stereocontrol begins with the coordination of the scandium catalyst to both the aziridine (B145994) and the aldehyde. researchgate.net This coordination facilitates the ring-opening of the aziridine to form an azomethine ylide intermediate. researchgate.net The subsequent (3+2) cycloaddition with 4-bromocinnamaldehyde is believed to proceed through an endo transition state, which dictates the diastereoselectivity of the final product. researchgate.net The facial selectivity, leading to the observed enantiomeric excess, is controlled by the chiral environment created by the Salen ligand bound to the scandium metal center. beilstein-journals.orgresearchgate.net

In a different approach using NHC catalysis, the asymmetric annulation of trans-4-bromocinnamaldehyde with α-diketones yielded cyclopentenones with excellent enantioselectivity (93% ee). organic-chemistry.org In this system, stereocontrol is rationalized by the specific architecture of the chiral NHC catalyst. The catalyst creates a sterically defined pocket around the reactive acyl azolium intermediate, forcing the incoming nucleophile (the enolate of the diketone) to approach from a specific face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. organic-chemistry.org

4-Bromocinnamaldehyde is a suitable substrate for catalytic olefination reactions, such as the Mizoroki-Heck reaction, due to the presence of the aryl bromide moiety. researchgate.net The mechanism of such palladium-catalyzed cross-coupling reactions is well-understood and follows a general catalytic cycle. acs.org

The cycle begins with the oxidative addition of the C(sp²)–Br bond of 4-bromocinnamaldehyde to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. researchgate.netacs.org This is often the rate-determining step of the reaction. Following this, the alkene coupling partner coordinates to the palladium center. The next key step is the migratory insertion of the coordinated alkene into the Pd-aryl bond. This forms a new carbon-carbon bond and results in a new alkyl-palladium(II) intermediate. The final product is released through a β-hydride elimination step, which forms the olefinated product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of H-Br, typically facilitated by a base present in the reaction mixture, which regenerates the active Pd(0) catalyst. acs.org

Stereocontrol Rationalization in Asymmetric Annulation Reactions

Radical and Photochemical Mechanistic Studies

The intersection of photochemistry and radical chemistry provides novel pathways for the transformation of 4-bromocinnamaldehyde, enabling reactions that are often difficult to achieve through traditional thermal methods.

A visible-light-promoted, metal-free aminothiolation of α-bromocinnamaldehydes has been developed to synthesize imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.netacs.org This reaction proceeds at room temperature and incorporates two distinct photoinduced processes. acs.org Mechanistic investigations suggest the reaction is driven by the formation of an electron donor-acceptor (EDA) complex between the α-bromocinnamaldehyde derivative and the aminothiol (B82208) reactant. researchgate.netacs.org Upon irradiation with visible light, this EDA complex undergoes a single-electron transfer (SET), initiating a radical cascade. acs.org This process allows for the construction of complex heterocyclic structures, such as 3-(4-bromophenyl)benzoimidazo[2,1-b]thiazole-2-carbaldehyde, in good yields under exceptionally mild conditions. amazonaws.com

The radical nature of the photoinduced aminothiolation of α-bromocinnamaldehydes was substantiated through a series of detailed mechanistic experiments. amazonaws.com

Radical Trapping Experiments: To confirm the involvement of radical intermediates, the reaction was conducted in the presence of radical scavengers. The addition of agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) resulted in a significant decrease in the yield of the desired product, strongly indicating that the reaction proceeds via a radical pathway. amazonaws.com

| Entry | Radical Scavenger (equiv) | Yield of Product (%) |

| 1 | TEMPO (2.0) | 29 |

| 2 | TEMPO (6.0) | 18 |

| 3 | BHT (2.0) | 48 |

| 4 | BHT (6.0) | 32 |

Table 1: Results of radical trapping experiments on the aminothiolation reaction, demonstrating reduced yield in the presence of scavengers. Data sourced from amazonaws.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for the direct detection of radical species. In the study of the aminothiolation reaction, the EPR spectrum of the reaction mixture was recorded after adding a spin-trapping agent (DMPO). Upon irradiation with visible light, distinct signals corresponding to trapped carbon and sulfur-centered radicals were observed, providing conclusive evidence for their presence in the reaction system. amazonaws.com

UV-Vis Spectroscopy: UV-visible absorption spectroscopy was employed to investigate the formation of the proposed electron donor-acceptor (EDA) complex. The UV-vis spectra of the individual reactants were compared to the spectrum of the mixture. The appearance of new absorption bands or shifts in existing bands in the mixture provides evidence for the electronic interaction between the donor and acceptor molecules, supporting the EDA complex formation as the initial step in the photochemical process. amazonaws.com

Photoinduced Processes in Aminothiolation Reactions

Carbon-Carbon Bond Formation Mechanisms in Photochemical Reactions

The conjugated system of 4-bromocinnamaldehyde, comprising an aromatic ring, a carbon-carbon double bond, and a carbonyl group, makes it a versatile substrate for various photochemical reactions that result in the formation of new carbon-carbon bonds. These transformations are typically initiated by the absorption of light, which promotes the molecule to an electronically excited state, unlocking reaction pathways that are inaccessible under thermal conditions. Key mechanisms include photocycloadditions and radical-based coupling reactions, often employing photocatalysts or photosensitizers to control reactivity and selectivity.

Photocycloaddition Reactions

One of the most fundamental photochemical reactions for cinnamaldehyde derivatives is the [2+2] photocycloaddition. chemrxiv.org This reaction typically involves the dimerization of two molecules of the aldehyde to form a cyclobutane (B1203170) ring. The mechanism can proceed through the direct irradiation of 4-bromocinnamaldehyde, which excites it to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet species can then react with a ground-state molecule to form a 1,4-diradical intermediate, which subsequently closes to yield the cyclobutane product. nih.gov The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the reactants in the transition state. maynoothuniversity.ie In the solid state, the outcome of these reactions is heavily influenced by the crystal packing, a principle known as topochemistry. For a [2+2] photodimerization to occur, the molecules must be aligned in a specific head-to-tail arrangement with the double bonds in close proximity. chemrxiv.org

Furthermore, cycloaddition reactions can be facilitated and controlled using catalysts. Iminium ion-mediated catalysis can enable asymmetric [4+2] cycloadditions. In this approach, 4-bromocinnamaldehyde reacts with a chiral amine catalyst to form a transient, photoactive iminium ion. This intermediate then undergoes a stereoselective [4+2] cycloaddition with another reactant. tdx.cat Research into the cycloaddition of indenecarbaldehyde with 4-bromocinnamaldehyde has shown that the reaction's efficiency and stereoselectivity are sensitive to the solvent used, as detailed in the table below. au.dk

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| 1 | CDCl₃ | <29 | >20:1 | 50 |

| 2 | CHCl₃ | <25 | >20:1 | 46 |

| 3 | PhMe (Toluene) | 21 | >20:1 | Not Reported |

Radical-Based Coupling Reactions

Beyond cycloadditions, 4-bromocinnamaldehyde is a substrate for photochemical carbon-carbon bond formation via radical intermediates. tdx.cat These processes are often initiated by a single-electron transfer (SET) event. One common strategy involves the use of a photosensitizer, such as tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), which becomes a potent oxidant or reductant upon excitation by visible light. mdpi.com For instance, an excited photosensitizer can engage 4-bromocinnamaldehyde in an SET process to generate a radical ion, which then participates in subsequent C-C bond-forming steps.

Another mechanism involves the formation of an electron donor-acceptor (EDA) complex between 4-bromocinnamaldehyde and an electron-donating species. The absorption of light by this complex can directly trigger an electron transfer to generate the required radical intermediates. researchgate.net This approach avoids the need for an external photocatalyst.

Dual catalysis systems that merge visible-light photoredox catalysis with transition metal catalysis represent an advanced strategy for C-C bond formation. acs.org In such a system, a photocatalytic cycle is used to generate a radical species and to control the oxidation state of a transition metal catalyst (e.g., Nickel). nih.gov A C(sp³)-centered radical, for example, can be generated photochemically and then engage in a cross-coupling reaction with the aryl bromide moiety of 4-bromocinnamaldehyde, facilitated by the nickel catalyst, to form a new C-C bond. acs.orgnih.gov These methods benefit from mild reaction conditions and offer high functional group tolerance. acs.org

Derivatization Strategies and Functionalization of 4 Bromocinnamaldehyde

Formation of Schiff Bases through Condensation Reactions

The aldehyde functional group in 4-Bromocinnamaldehyde (B15041) is readily susceptible to condensation reactions with primary amines, hydrazides, and related compounds to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield the C=N double bond characteristic of a Schiff base. nih.govnih.gov

The formation of a stable Schiff base with the hydrazide moiety of isoniazid, for instance, is a known derivatization reaction. nih.gov Similarly, the aldehyde group can react with amines to expand its utility in chemical biology. The synthesis of novel Schiff bases has been achieved by condensing hydrazide derivatives with various aromatic aldehydes, including substituted cinnamaldehydes, often facilitated by microwave irradiation to improve efficiency. nih.gov These reactions provide a straightforward method to introduce diverse functionalities into the molecule, leading to compounds with a wide range of applications. ncsu.edu

Chemical Modification for Enhanced Specificities and Activities

The core structure of 4-Bromocinnamaldehyde serves as a scaffold for modifications aimed at enhancing its biological activity and creating advanced materials. The bromine atom provides a reactive handle for cross-coupling reactions, while the aldehyde and alkene groups allow for a variety of chemical transformations.

4-Bromocinnamaldehyde has been identified as a potent antimicrobial agent. Studies have demonstrated its efficacy against a range of pathogenic bacteria. For example, it has shown significant antibacterial and antivirulence activity against Vibrio parahaemolyticus and Vibrio harveyi. mdpi.comresearchgate.netbohrium.com Research indicates that along with other derivatives like 4-chlorocinnamaldehyde (B90052) and 4-nitrocinnamaldehyde, it can inhibit biofilm formation, a key virulence factor in many bacterial infections. mdpi.comresearchgate.netbohrium.comresearchgate.net

The mechanism of action often involves the inhibition of crucial cellular processes. In Vibrio species, these derivatives were found to prevent surface adhesion by inhibiting cell surface hydrophobicity, fimbriae production, and motility. mdpi.comresearchgate.net They also down-regulated the expression of genes related to quorum sensing and biofilm formation. mdpi.comresearchgate.netbohrium.com Furthermore, α-bromocinnamaldehyde, a related isomer, has demonstrated the ability to eradicate persister cells of Escherichia coli, which are notoriously tolerant to conventional antibiotics. nih.gov In studies on Candida albicans, 4-bromocinnamaldehyde displayed strong antibiofilm activity. nih.gov

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, antibiofilm, and antivirulence activities. MIC of 50 µg/mL. | mdpi.comresearchgate.net |

| 4-Bromocinnamaldehyde | Uropathogenic Escherichia coli (UPEC), Staphylococcus aureus | Exhibited high antimicrobial and antibiofilm activities. | semanticscholar.org |

| α-Bromocinnamaldehyde | Escherichia coli (including persister cells) | Bactericidal activity; eradicated persister cells. | nih.gov |

| 4-Bromocinnamaldehyde | Candida albicans | Strong antibiofilm activity (98% inhibition at 100 µg/mL). | nih.gov |

The extended π-conjugated system of 4-Bromocinnamaldehyde makes it an excellent building block for the synthesis of advanced chromophores and styryl derivatives with interesting photophysical properties. These materials are of interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). rsc.org

For example, 4-Bromocinnamaldehyde has been used in the synthesis of D–π–A (donor-π-acceptor) chromophores. In one study, it was reacted with 9,10-phenanthrenequinone and 4-morpholinobenzenamine to form a complex phenanthroimidazole-based chromophore, which served as a precursor for blue emissive materials in non-doped OLEDs. rsc.org The bromine atom on the cinnamaldehyde (B126680) moiety allows for further functionalization, such as through Suzuki coupling reactions, to append other functional groups and fine-tune the electronic and optical properties of the final molecule. chemrxiv.org The synthesis of such derivatives often involves condensation reactions to create larger conjugated systems, which are essential for their light-emitting capabilities. researchgate.net

| Starting Material | Reaction Type | Resulting Compound Class | Application | Reference |

|---|---|---|---|---|

| 4-Bromocinnamaldehyde | Multi-component condensation | Phenanthroimidazole-based D–π–A chromophore | Blue organic light-emitting diodes (OLEDs) | rsc.org |

| trans-4-Bromocinnamaldehyde | Knoevenagel condensation | Cinnamalmalononitrile (CM) derivatives | Photomechanical molecular crystals | chemrxiv.org |

| 4-Bromocinnamaldehyde | Condensation with 2-substituted benzimidazoles | Benzo beilstein-journals.orgau.dkimidazo[1,2-a]pyridines (AIEgens) | Aggregation-induced emission luminogens | researchgate.net |

4-Bromocinnamaldehyde is a key intermediate in the synthesis of ligands designed to target specific biomolecules, notably misfolded protein aggregates implicated in neurodegenerative diseases. The development of such ligands is crucial for diagnostic imaging and potentially for therapeutic intervention.

A significant application is in the creation of ligands for misfolded α-synuclein (α-syn), a protein aggregate that forms Lewy bodies, the pathological hallmark of Parkinson's disease. chemrxiv.orgresearchgate.netnih.gov Researchers have used 4-Bromocinnamaldehyde in aldol (B89426) condensation reactions with ketone-containing scaffolds, such as 1-indanone (B140024) and 1,3-indandione, to generate derivatives with high affinity for α-syn fibrils. chemrxiv.orgresearchgate.net The resulting (E)-2-((E)-3-(4-Bromophenyl)allylidene)-2,3-dihydro-1H-inden-1-one, for example, serves as a core structure. researchgate.net The bromine atom on this structure can then be used in subsequent Suzuki coupling reactions to introduce further diversity and optimize binding affinity and selectivity over other amyloid proteins like Aβ and tau. chemrxiv.orgresearchgate.net These studies highlight a rational design approach where the 4-bromocinnamyl moiety provides a crucial part of the conjugated system necessary for binding to the cross-β sheet structure of amyloid fibrils. nih.gov

| Scaffold | Reaction with 4-Bromocinnamaldehyde | Target Biomolecule | Purpose | Reference |

|---|---|---|---|---|

| 1-Indanone | Aldol Condensation | Misfolded α-synuclein aggregates | Imaging agents for Parkinson's disease | chemrxiv.orgresearchgate.net |

| 1,3-Indandione | Aldol Condensation | Misfolded α-synuclein aggregates | Development of ligands with high binding affinity | chemrxiv.orgresearchgate.net |

| 6-Hydroxy-indanone | Aldol Condensation | Misfolded α-synuclein aggregates | Structure-guided design of selective ligands | chemrxiv.org |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-bromocinnamaldehyde (B15041) and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound following synthesis or during its use in further reactions. beilstein-journals.orgacademie-sciences.frrjpbcs.com Spectra are typically recorded in deuterated solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgamazonaws.com

In the ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a doublet in the downfield region, characteristic of aldehydes. The vinyl protons of the propenal group typically present as doublets or doublets of doublets, with coupling constants indicative of their trans configuration. The aromatic protons on the bromophenyl ring usually appear as a set of two doublets, consistent with a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the two vinyl carbons, and the four unique carbons of the 4-bromophenyl group. The carbon atom bonded to the bromine atom shows a characteristic chemical shift. While specific spectral data for 4-bromocinnamaldehyde itself is not always published in primary literature, the analysis of its many derivatives consistently relies on these NMR techniques for structural confirmation. rsc.orgrsc.orgresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for 4-Bromocinnamaldehyde

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.5 - 9.7 | ~190 - 195 |

| Vinylic (=CH-CHO) | ~6.6 - 6.8 | ~128 - 132 |

| Vinylic (Ar-CH=) | ~7.4 - 7.6 | ~150 - 155 |

| Aromatic (Ar-H) | ~7.4 - 7.7 | ~128 - 135 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for identifying the functional groups present in 4-bromocinnamaldehyde. rjpbcs.comwiley-vch.de The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde, typically found around 1650-1690 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene and the aromatic ring give rise to stretches in the 1600-1480 cm⁻¹ region. The C-H bond of the aldehyde group can also be identified by its characteristic stretching frequencies. Furthermore, the carbon-bromine (C-Br) bond exhibits a stretching vibration in the lower frequency region of the spectrum, often around 1070 cm⁻¹. espublisher.com

Table 2: Representative FTIR Absorption Bands for 4-Bromocinnamaldehyde Functional Groups

| Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Conjugated Aldehyde) | 1650 - 1690 |

| C=C Stretch (Alkene) | 1610 - 1640 |

| C=C Stretch (Aromatic) | 1480 - 1600 |

| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 |

| C-Br Stretch | ~1070 |

Data is representative, based on analysis of closely related structures. espublisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of 4-bromocinnamaldehyde. amazonaws.comtdx.cat The molecule's structure, which features a phenyl ring conjugated with a propenal system, allows it to absorb light in the ultraviolet region. This property is confirmed in studies involving 4-bromocinnamaldehyde as a starting material for photochemically active compounds. chemrxiv.org

The UV-Vis spectrum is characterized by strong absorption bands (λmax). For a closely related, extended conjugated system, 2-[(1E,3E)-4-(4-bromophenyl)buta-1,3-dien-1-yl)-4H-chromen-4-one, absorption maxima have been recorded at 247.5 nm, 274.5 nm, and 361.5 nm in methanol. espublisher.com The position of these bands is sensitive to solvent polarity and substitution on the aromatic ring, which can alter the energy of the electronic transitions. chemrxiv.org

Mass Spectrometry (MS) and Thermal Analysis (TG/DTA)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 4-bromocinnamaldehyde. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₉H₇BrO. nih.govbeilstein-journals.org The monoisotopic mass of the compound is 209.96803 Da. nih.govchemspider.com A key feature in the mass spectrum of 4-bromocinnamaldehyde is the presence of two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of compounds. While data for 4-bromocinnamaldehyde itself is not widely reported, studies on its derivatives and complexes provide insight. For instance, a copper(I) complex derived from a 4-bromocinnamaldehyde thiosemicarbazone was found to be thermally stable up to approximately 250 °C. academie-sciences.fr Such analyses are crucial for understanding the temperature limits for storage and reaction conditions.

X-ray Diffraction for Crystal Structure Elucidation

Chromatographic Techniques for Isolation and Purity Assessment (e.g., Thin Layer Chromatography, Flash Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for the purification of 4-bromocinnamaldehyde and for monitoring the progress of reactions in which it is a reactant. wiley-vch.dersc.org

Thin Layer Chromatography (TLC) is routinely used for rapid, qualitative analysis. It is performed on silica (B1680970) gel plates, and the separated compounds are typically visualized under UV light (254 nm) due to the UV-active phenyl ring. beilstein-journals.orgamazonaws.com

Flash Column Chromatography is the standard method for preparative purification. Silica gel (e.g., 230-400 mesh) is used as the stationary phase. wiley-vch.de Elution is typically carried out with a non-polar/polar solvent mixture, such as hexane/ethyl acetate (B1210297) or hexane/dichloromethane, with the polarity adjusted to achieve optimal separation. espublisher.comrochester.eduacs.org

High-Performance Liquid Chromatography (HPLC) is employed for both analytical purity assessment and preparative separation. beilstein-journals.org Chiral HPLC, in particular, is used to determine the enantiomeric excess of chiral products synthesized from 4-bromocinnamaldehyde. beilstein-journals.org A reported HPLC method for a related compound utilized a Daicel Chiralcel AD-H column with a hexane/isopropanol mobile phase and UV detection at 210 nm. beilstein-journals.org

Table 3: Mentioned Chemical Compounds | Compound Name | | :--- | | 4-Bromocinnamaldehyde | | Chloroform | | Dimethyl sulfoxide | | 2-[(1E,3E)-4-(4-bromophenyl)buta-1,3-dien-1-yl)-4H-chromen-4-one | | Methanol | | Copper(I) | | 4-bromocinnamaldehyde thiosemicarbazone | | Silver(I) | | Hexane | | Ethyl acetate | | Dichloromethane | | Isopropanol | | | Dichloromethane | | Isopropanol |

Computational Chemistry and Theoretical Modeling of 4 Bromocinnamaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 4-bromocinnamaldehyde (B15041) molecule. These calculations, primarily based on Density Functional Theory (DFT), allow for the determination of the molecule's stable geometry, electronic properties, and charge distribution.

The geometry of 4-bromocinnamaldehyde has been optimized using DFT methods to find its most stable three-dimensional conformation. A common and effective method for this is the B3LYP functional combined with a suitable basis set, such as cc-pVDZ or 6-31G(d,p). chemrxiv.orgrsc.org These calculations determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The electronic structure of 4-bromocinnamaldehyde is a key determinant of its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For trans-4-bromocinnamaldehyde, the HOMO-LUMO gap has been calculated to be 4.243 eV using the B3LYP/6-31G(d,p) level of theory.

Table 1: Calculated Electronic Properties of 4-Bromocinnamaldehyde

| Parameter | Value | Method |

|---|

This table presents the calculated HOMO-LUMO energy gap for 4-bromocinnamaldehyde, a key indicator of its electronic excitability and reactivity.

Geometry Optimization and Electronic Structure Analysis (e.g., B3LYP functional, basis sets)

Intermolecular Interaction Analysis

Understanding how 4-bromocinnamaldehyde molecules interact with each other is crucial for predicting their solid-state properties and their interactions with biological targets.

Symmetry Adapted Perturbation Theory (SAPT0) is a powerful method for analyzing non-covalent interactions between molecules. It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). Studies on π-stacked dimers of cinnamaldehyde (B126680) derivatives have utilized SAPT0 to understand the nature of their intermolecular forces. chemrxiv.org These analyses reveal that the balance between these forces dictates the preferred packing arrangement (e.g., head-to-head vs. head-to-tail) in the solid state. For instance, in related systems, it was found that while interactions within a monomer pair might favor one arrangement, the interactions with the surrounding lattice can favor another, highlighting the complexity of these many-body interactions. chemrxiv.org

Table 2: Components of Intermolecular Interaction Energy from SAPT0 Analysis

| Interaction Component | Description |

|---|---|

| Electrostatics | Arises from the interaction of the static charge distributions of the molecules. |

| Exchange | A short-range repulsive term due to the Pauli exclusion principle. |

| Induction | The attractive interaction arising from the polarization of one molecule by the charge distribution of another. |

This table outlines the fundamental components of intermolecular interaction energy as decomposed by SAPT0, providing a framework for understanding the forces governing molecular aggregation.

To model the properties of 4-bromocinnamaldehyde in the solid state, periodic Density Functional Theory (DFT) is employed. This approach takes into account the repeating nature of the crystal lattice. Functionals such as B86bPBE with an exchange-hole dipole moment (XDM) dispersion correction have been used to optimize experimental crystal structures under periodic boundary conditions. chemrxiv.org Such calculations are essential for understanding and predicting the crystal packing, which in turn influences properties like solubility, stability, and, in the case of related compounds, photomechanical activity. chemrxiv.org These solid-state calculations can also help to rationalize the observed crystal packing motifs, such as the preference for head-to-head or head-to-tail arrangements, by considering the complex interplay of interactions within the entire crystal lattice. chemrxiv.org

Symmetry Adapted Perturbation Theory (SAPT0) for Interaction Energy Decomposition

Molecular Modeling for Structure-Activity Relationships and Design

Molecular modeling techniques are extensively used to establish structure-activity relationships (SAR) and to guide the design of new molecules with desired properties. For 4-bromocinnamaldehyde, these studies have often focused on its biological activities.

For example, molecular docking simulations have been employed to investigate how 4-bromocinnamaldehyde and its derivatives interact with the active sites of enzymes. In a study on tyrosinase inhibitors, docking results suggested that α-substituted cinnamaldehydes, including the bromo-derivative, could interact with amino acid residues in the active site of the enzyme, but not through direct metal interactions with the copper ions. nih.gov This provides a molecular basis for the observed inhibitory activity.

In another study, 4-bromocinnamaldehyde was identified as a potent inhibitor of biofilm formation in Candida albicans and as an anthelmintic agent against Caenorhabditis elegans. nih.govfrontiersin.org Molecular docking was used to explore the interactions between related cinnamaldehyde analogs and key proteins involved in fungal filamentation, helping to elucidate the mechanism of action at a molecular level. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) analyses have also been applied to cinnamaldehyde derivatives to correlate their chemical structures with their biological activities. conicet.gov.arncsu.edu For instance, a QSAR study on the insecticidal and repellent effects of phenylpropanoids found a linear relationship between toxicity and descriptors such as the dipole moment and orbital electronegativity differences. conicet.gov.ar Such models are valuable for predicting the activity of new, unsynthesized derivatives and for designing molecules with enhanced efficacy. These computational approaches, by providing insights into the molecular interactions and structural features that govern activity, are invaluable tools in the rational design of new compounds based on the 4-bromocinnamaldehyde scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orgexcli.de The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. excli.de These features, known as molecular descriptors, can be calculated to quantify various physicochemical properties, including electronic, steric, and hydrophobic characteristics. ijnrd.org

In the context of cinnamaldehyde and its derivatives, QSAR models have been successfully developed to predict their efficacy against various biological targets. For instance, a study on cinnamaldehyde derivatives utilized the best multiple linear regression (BMLR) method to create QSAR models predicting antifungal activity against wood-decaying fungi, Trametes versicolor and Gloeophyllum trabeum. nih.gov These models demonstrated high correlation coefficients (R² > 0.9), indicating strong predictability and stability. nih.gov The descriptors used in such models can range from electronic parameters, like atomic charges and orbital energies, to topological and constitutional indices. ijnrd.orgnih.gov

For a compound like 4-bromocinnamaldehyde, a QSAR study would involve a series of structurally related cinnamaldehyde analogs. The biological activity of each compound, for example, its anthelmintic or antifungal potency, would be experimentally determined. nih.govnih.gov Subsequently, computational software is used to calculate a wide array of molecular descriptors for each analog. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to build a model that links a subset of these descriptors to the observed activity. nih.gov The resulting equation forms the QSAR model, which can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. For example, a QSAR model might reveal that the biological activity is strongly correlated with the electronic properties of the substituent on the phenyl ring, providing a rationale for synthesizing derivatives with specific electron-withdrawing or donating groups.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. nih.gov The process involves search algorithms that explore various possible binding poses of the ligand within the receptor's active site and scoring functions that estimate the binding affinity for each pose. nih.gov

In the study of 4-bromocinnamaldehyde, molecular docking has been employed to elucidate its mechanism of action as an anthelmintic agent against the nematode Caenorhabditis elegans. nih.gov While the specific protein targets in C. elegans for 4-bromocinnamaldehyde were not detailed in the available research, related studies on other cinnamaldehyde analogs provide a clear framework for this approach. For instance, α-methyl and trans-4-methyl cinnamaldehydes were docked against the Candida albicans proteins UCF1 and YWP1 to understand their antibiofilm activity. nih.gov The ligand structures are first optimized, often using methods like density functional theory (DFT), and then docked into the predicted binding pocket of the target protein. nih.gov

A separate computational study investigated derivatives of 2-styrylchromone, one of which was synthesized using p-bromo cinnamaldehyde, as potential inhibitors of the human kinesin Eg5 protein, a target in cancer therapy. espublisher.com Molecular docking simulations were used to determine the initial binding conformation of the inhibitor within the active site of Eg5. espublisher.com The reliability of the docking protocol was validated by redocking the native ligand, which resulted in a low root-mean-square deviation (RMSD) of 0.49 Å. espublisher.com The simulations revealed that the inhibitors bind within the active site, forming various interactions, including hydrogen bonds and hydrophobic interactions (such as π-sigma and π-alkyl), with key amino acid residues. espublisher.com

| Ligand | Target Protein | Key Interacting Residues | Interaction Types | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-styrylchromone derivative (from p-bromo cinnamaldehyde) | Human Kinesin Eg5 | E100, R103, S104, P105, W111, I120, P121, Y195, L198, E199, A202, A203 | Conventional Hydrogen Bond, Hydrophobic (π-sigma, π-alkyl/alkyl), Carbon Hydrogen Bond, π-cation/anion | Molecular Docking | espublisher.com |

Molecular Dynamics Simulations for Binding Free Energy Prediction

Following molecular docking, which provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the system over time. nih.govespublisher.com MD simulations provide detailed information on the conformational changes, stability, and flexibility of the protein-ligand complex at an atomic level. nih.govespublisher.com A crucial application of MD simulations is the prediction of binding free energy, which is a more accurate measure of binding affinity than docking scores alone. youtube.com

One of the most common methods for calculating binding free energy from MD trajectories is the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach. espublisher.com This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. espublisher.com

In a study of 2-styrylchromone derivatives, including one synthesized from p-bromo cinnamaldehyde, MD simulations of 100 nanoseconds were performed on the complexes with the kinesin Eg5 protein. espublisher.com The stability and compactness of the systems were analyzed using metrics like the root-mean-square deviation (RMSF) and radius of gyration (Rg). espublisher.com The MM-GBSA method was then used to calculate the binding free energy (ΔGbind) for the inhibitors. The derivative synthesized from p-methoxy cinnamaldehyde (MT3) showed a more favorable binding free energy than the derivative from p-bromo cinnamaldehyde (MT4), suggesting a stronger interaction with the Eg5 protein. espublisher.com Furthermore, energy decomposition analysis was performed to identify the contribution of individual amino acid residues to the total binding energy, pinpointing the key residues responsible for the interaction. espublisher.com

| System | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Computational Method | Simulation Time | Reference |

|---|---|---|---|---|

| MT3-Eg5 Complex | -33.89 ± 0.28 | MM-GBSA | 100 ns | espublisher.com |

| MT4-Eg5 Complex | -21.88 ± 0.22 | MM-GBSA | 100 ns | espublisher.com |

Photophysical and Electroluminescence Property Prediction

Computational chemistry is a powerful tool for predicting the photophysical and electroluminescent properties of molecules, guiding the design of new materials for optoelectronic applications like light-emitting diodes (LEDs). dtic.mil Theoretical methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate properties such as absorption and emission spectra, quantum yields, excited-state lifetimes, and molecular orbital energies (HOMO and LUMO). chemrxiv.org

For systems related to 4-bromocinnamaldehyde, theoretical studies have explored how chemical substitutions influence photophysical properties. A study on photomechanical cinnamalmalononitrile crystals, which can be synthesized from trans-4-bromocinnamaldehyde, used DFT models to investigate the effects of substituents on crystal packing and reaction energies. chemrxiv.org It was reasoned that substituents at the 4-position (para) would have a significant effect on the molecular electron density and could increase steric repulsion, thereby influencing the solid-state arrangement and, consequently, the material's properties. chemrxiv.org The study plotted properties like peak wavelength absorption and calculated molecular dipole moments against the Hammett sigma parameter to establish structure-property relationships. chemrxiv.org

While direct predictions of the electroluminescence of 4-bromocinnamaldehyde itself are not widely reported, the principles are well-established from studies on other organic semiconducting materials like polyquinolines. dtic.mil For a molecule like 4-bromocinnamaldehyde, theoretical calculations would begin with geometry optimization of the ground and first excited states. TD-DFT calculations would then be used to predict the vertical excitation energies, corresponding to the absorption maximum (λmax), and the emission energies. The analysis of molecular orbitals can provide insights into the nature of the electronic transitions, such as whether they are localized or involve intramolecular charge transfer (ICT), which is crucial for designing efficient light-emitting materials. dtic.mil

Advanced Research Applications in Materials and Synthetic Chemistry

Applications in Advanced Materials Science

The strategic modification of molecular structures through chemical substitution is a fundamental approach in crystal engineering to control the packing arrangements and, consequently, the material's properties. In the context of photomechanical materials derived from cinnamaldehyde (B126680) frameworks, the position of substituents on the phenyl ring plays a critical role in dictating the crystal packing motif. tcichemicals.com Research into cinnamalmalononitrile crystals, which share a core structure with cinnamaldehyde derivatives, reveals that substitution at the 4-position (para-position) of the phenyl ring has a more significant impact on the electronic absorption spectrum than substitution at the 3-position (meta-position). tcichemicals.com This is because a group at the 4-position is in conjugation with the allylidenemalononitrile tail. tcichemicals.com

Specifically, the substitution of a bromine atom at the 4-position, as in a 4-bromocinnamaldehyde-derived structure, empirically favors a head-to-head (HH) packing arrangement in the crystal lattice over a head-to-tail (HT) arrangement. tcichemicals.com This preference is significant because the HH motif is typically photochemically inert, whereas the HT motif is often photochemically active and responsible for the material's photomechanical response. tcichemicals.com Computational modeling indicates that this tendency toward HH or HT packing is not merely a result of direct steric or electrostatic interactions between adjacent molecules but stems from complex many-body interactions with the entire crystal lattice. tcichemicals.com Therefore, the use of a 4-bromo substituent is a key engineering strategy to produce specific, photochemically inert crystal forms within this class of materials. tcichemicals.com

4-Bromocinnamaldehyde (B15041) serves as a crucial starting material in the synthesis of advanced chromophores for organic light-emitting diodes (OLEDs). rsc.org It is particularly valuable in constructing donor-π-acceptor (D–π–A) type fluorescent molecules, which are under extensive investigation for creating high-efficiency, deep-blue light emitters. rsc.org

In a specific synthetic pathway, 4-bromocinnamaldehyde is used to create an intermediate compound, 2-(4-Bromostyryl)-1-(4-morpholinophenyl)-1H-phenanthro[9,10-d]imidazole (BSMPPI). rsc.org This reaction involves refluxing 4-bromocinnamaldehyde with 9,10-phenanthrenequinone, 4-morpholinobenzenamine, and ammonium (B1175870) acetate (B1210297) in ethanol. rsc.org The resulting BSMPPI molecule is a versatile intermediate that can be further modified. For instance, it serves as a precursor for the synthesis of more complex D-π–A chromophores like MPPIS-Cz, where the bromo-substituent on the styryl group of BSMPPI is replaced with a carbazole (B46965) (Cz) donor moiety. rsc.org These final chromophores are designed to possess a hybridized local and charge transfer (HLCT) state, a feature that promotes high photoluminescence efficiency and exciton (B1674681) utilization, which are critical for high-performance OLEDs. rsc.org The non-doped OLED device based on the final MPPIS-Cz chromophore demonstrated excellent performance, with blue emission and a maximum external quantum efficiency of 1.42%. rsc.org

trans-4-Bromocinnamaldehyde (BCA) has been identified as an effective component in developing emissive materials through the phenomenon of Aggregation-Induced Emission Enhancement (AIEE). Current time information in Bangalore, IN.lookchem.com AIEE describes a process where molecules that are weakly luminous in solution become highly emissive when aggregated in the solid state. Current time information in Bangalore, IN. The primary mechanism is the restriction of intramolecular motion in the aggregated form, which minimizes non-radiative thermal decay pathways and enhances radiative emission. Current time information in Bangalore, IN.

In recent studies, trans-4-bromocinnamaldehyde, itself a weak luminophore, was utilized as a halogen-bonding (XB) linker. Current time information in Bangalore, IN.lookchem.com Halogen bonding is a noncovalent interaction between an electron-accepting halogen (like the bromine in BCA) and an electron-donating atom (like nitrogen or oxygen). Current time information in Bangalore, IN. Researchers co-crystallized BCA with non-luminous vinyl monomers, such as 4-vinyl pyridine (B92270) or N-vinylpyrrolidone. Current time information in Bangalore, IN.lookchem.com The formation of Br···N or Br···O halogen bonds forces a rigid alignment of the BCA molecules within the cocrystal lattice, restricting their vibrational and rotational motions and thereby triggering a significant increase in emission intensity, a clear demonstration of XB-driven AIEE. Current time information in Bangalore, IN.

Building upon the principles of AIEE, trans-4-bromocinnamaldehyde also contributes to a related phenomenon known as Crosslink-Enhanced Emission (CEE) in polymer matrices. Current time information in Bangalore, IN. CEE is considered a sub-category of AIEE where the emission of luminophores is further intensified by their incorporation into a crosslinked polymer network. Current time information in Bangalore, IN.

The process begins with the AIEE-active monomer cocrystals formed with trans-4-bromocinnamaldehyde as the halogen-bonding linker. Current time information in Bangalore, IN. These solid monomer cocrystals are then subjected to free-radical solid-phase polymerization. Current time information in Bangalore, IN.lookchem.com This polymerization step embeds the BCA linkers within the resulting polymer matrix. Current time information in Bangalore, IN. The luminophores become tightly held and further constrained by the polymer chains, leading to an additional enhancement of emission—a process termed noncovalent CEE. lookchem.com If a crosslinkable monomer like ethylene (B1197577) glycol dimethacrylate (EGDMA) is included in the initial mixture, the resulting polymer matrix becomes covalently crosslinked, which leads to an even greater restriction of the luminophore's motion and a larger increase in emission intensity (covalent CEE). lookchem.com This dual AIEE and CEE strategy, facilitated by halogen-bonding linkers like trans-4-bromocinnamaldehyde, allows for the creation of highly emissive polymer sheets. Current time information in Bangalore, IN.

Interactive Table: Polymerization and Emission Enhancement Data This table summarizes the results of solid-phase polymerization experiments involving various halogen-bond linkers, including trans-4-bromocinnamaldehyde (3), with monomers 4-vinyl pyridine (6) and N-vinylpyrrolidone (7). nih.gov

| Entry | Linker-Monomer Combination | Monomer Conversion (%) | Polymer Molecular Weight (Mp) |

| 1 | 1·6 | 91 | 16000 |

| 2 | 2·6 | 88 | 5900 |

| 3 | 3·6 (BCA) | 89 | 5500 |

| 4 | 4·6 | 92 | 2200 |

| 5 | 5·6 | 99 | 93000 |

| 6 | 1·7 | 91 | 7300 |

| 7 | 2·7 | 100 | 5000 |

| 8 | 3·7 (BCA) | 100 | 5000 |

| 9 | 4·7 | 88 | 2100 |

| 10 | 5·7 | 97 | 42000 |

Supramolecular Assembly and Host Materials

Role in Aggregation-Induced Emission Enhancement (AIEE)

Chemical Reagents and Intermediates in Complex Syntheses

4-Bromocinnamaldehyde is a valuable reagent and intermediate in multi-step organic synthesis for producing complex, high-value molecules. Its utility has been demonstrated in the synthesis of enantiopure compounds that are precursors to bioactive alkaloids. rsc.org

One notable application is in the asymmetric Michael addition of dialkyl malonates to α,β-unsaturated aldehydes, which can be performed efficiently in a continuous flow system. rsc.org In this process, 4-bromocinnamaldehyde (referred to as 3e in the study) reacts with a dialkyl malonate in the presence of a catalyst to yield an enantioenriched oxodiester intermediate (4e). rsc.org This reaction proceeded with excellent enantioselectivity, achieving a 97% enantiomeric excess (ee). rsc.org

This enantiopure Michael adduct is a critical building block for further complex syntheses. It has been successfully used in a subsequent diastereoselective domino Pictet-Spengler plus lactamization sequence. rsc.org This cascade reaction with tryptamine (B22526) derivatives leads to the expedient synthesis of complex indoloquinolizidines, which form the core skeleton of various bioactive alkaloids like yohimbine (B192690) and reserpine. rsc.org The use of 4-bromocinnamaldehyde in this context highlights its role as a key starting material for accessing stereochemically rich and biologically relevant molecular architectures. rsc.org

Chiral Building Blocks for Natural Product and Pharmaceutical Synthesis

4-Bromocinnamaldehyde serves as a valuable starting material in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. Its α,β-unsaturated aldehyde functionality allows for various stereoselective transformations, introducing chirality that is crucial for biological activity.

One key application is in the enantioselective reduction of its carbonyl group. The resulting chiral cinnamyl alcohols are versatile intermediates. For instance, the asymmetric reduction of α-bromo cinnamaldehyde using biocatalysts like baker's yeast has been shown to produce optically active alcohols with high enantiomeric excess (ee > 81%) and in good yields (75-90%). rjpbcs.com These chiral alcohols can then be utilized as building blocks in the synthesis of more complex molecules, such as certain HIV-protease inhibitors. rjpbcs.com The stereospecificity offered by enzymatic reductions is particularly important in the pharmaceutical industry for producing single enantiomeric forms of drugs. rjpbcs.com

Furthermore, 4-bromocinnamaldehyde participates in organocatalytic reactions to create chiral structures. Asymmetric Michael additions, for example, have been developed using this substrate. rsc.org In one study, the conjugate addition of dimethyl malonate to 4-bromocinnamaldehyde was achieved with high enantioselectivity. rsc.org The resulting chiral adduct is a precursor for the synthesis of indoloquinolizidines, a class of alkaloids with interesting biological activities. rsc.org This highlights the role of 4-bromocinnamaldehyde in generating stereogenic centers that are foundational to the core structure of these natural products.

The development of catalytic strategies, particularly asymmetric organocatalysis, has significantly expanded the utility of starting materials like 4-bromocinnamaldehyde in synthesizing enantiopure compounds. au.dk These methods provide a means to control reactivity and selectivity, which is essential for the efficient construction of complex chiral molecules. au.dk

Precursors for Polyfunctionalized Heterocyclic Compounds

4-Bromocinnamaldehyde is a versatile precursor for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. Its reactive α,β-unsaturated aldehyde system, combined with the bromo-substituent on the phenyl ring, allows for diverse cyclization strategies.